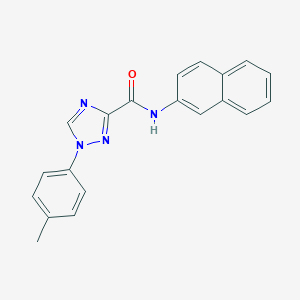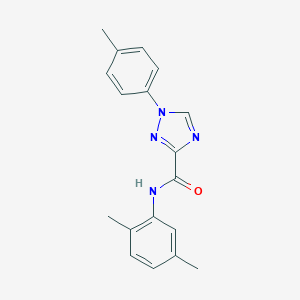![molecular formula C15H11ClN2O B278965 1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in many physiological processes.
Mechanism of Action
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, inflammation, and immune function. The activation of these receptors by CP-55940 results in a range of effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and physiological effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, many of which are related to its activation of the CB1 and CB2 receptors. Some of the effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-55940 has also been shown to have anti-inflammatory effects, and may play a role in regulating immune function.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are many potential future directions for research on CP-55940 and related compounds. Some of the areas of interest include the development of more selective and potent agonists of the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of these compounds in a range of diseases and conditions, and the exploration of the underlying mechanisms of action of these compounds. Additionally, there is a need for further studies on the safety and toxicity of these compounds, particularly in the context of their potential use as therapeutic agents.
Synthesis Methods
CP-55940 is typically synthesized using a multistep process that involves the reaction of 4-chlorobenzyl cyanide with 3-methylcyclohexanone to form an intermediate, which is then cyclized to produce the final product. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Scientific Research Applications
CP-55940 has been the subject of numerous scientific studies, many of which have focused on its potential therapeutic applications. Some of the areas of research include pain management, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some preclinical models.
properties
Product Name |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
InChI Key |
LWYNXMORQRSTSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)








![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)

![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
